Technical Monograph: (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine
Technical Monograph: (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine
Topic: (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine Basic Properties Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
(3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1336423-57-4) is a high-value chiral building block used primarily in the synthesis of advanced pharmaceutical intermediates. Its rigid bicyclic scaffold, decorated with fluorine atoms at the 4 and 7 positions, offers unique electronic and steric properties that modulate metabolic stability and ligand-target binding affinity. This guide details its physicochemical properties, asymmetric synthesis protocols, and application in fragment-based drug discovery (FBDD), specifically for kinase and GPCR targets.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The molecule features a dihydrobenzofuran core with a primary amine at the C3 position in the (R)-configuration. The 4,7-difluoro substitution pattern is critical for blocking common metabolic soft spots (CYP450 oxidation) and modulating the basicity of the amine.
Table 1: Core Chemical Data
| Property | Value |
| IUPAC Name | (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine |
| CAS Number | 1336423-57-4 |
| Molecular Formula | C₈H₇F₂NO |
| Molecular Weight | 171.14 g/mol |
| Chirality | (3R)-enantiomer |
| LogP (Predicted) | ~1.11 |
| pKa (Predicted) | ~8.5 (Conjugate acid) |
| H-Bond Donors/Acceptors | 1 / 3 |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water |
Structural Analysis[2]
-
Electronic Effects: The fluorine at C4 exerts an inductive electron-withdrawing effect, slightly reducing the pKa of the C3-amine compared to the non-fluorinated analog. This can improve oral bioavailability by reducing lysosomal trapping.
-
Conformation: The dihydrobenzofuran ring adopts a puckered conformation. The (3R)-amine substituent prefers a pseudo-equatorial orientation to minimize steric strain with the C4-fluorine.
Synthetic Methodologies
High-enantiopurity synthesis is essential for pharmaceutical applications. While classical resolution is possible, asymmetric synthesis via the Ellman sulfinamide auxiliary is the preferred route for scalability and enantiomeric excess (ee > 98%).
Method A: Asymmetric Synthesis via Ellman Auxiliary (Recommended)
This protocol utilizes (R)-tert-butanesulfinamide to induce chirality during the reduction of the imine intermediate.
Step-by-Step Protocol:
-
Condensation:
-
Reagents: 4,7-Difluorobenzofuran-3-one (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).
-
Solvent: Dry THF.
-
Conditions: Reflux for 12–16 h.
-
Mechanism: Titanium(IV) acts as a Lewis acid and water scavenger, driving the formation of the chiral N-sulfinyl imine.
-
-
Diastereoselective Reduction:
-
Reagents: NaBH₄ (2.0 eq) or L-Selectride for higher diastereoselectivity.
-
Solvent: THF, cooled to -78°C.
-
Process: The bulky tert-butyl group directs the hydride attack to the Re-face of the imine, establishing the (3R) stereocenter.
-
Workup: Quench with saturated NH₄Cl.
-
-
Deprotection:
-
Reagents: 4M HCl in Dioxane.
-
Conditions: Stir at RT for 2 h.
-
Product Isolation: Precipitate as the hydrochloride salt or neutralize to obtain the free base.
-
Method B: Classical Resolution
-
Process: React racemic amine with (L)-Tartaric acid or (S)-Mandelic acid in EtOH.
-
Limitation: Max theoretical yield is 50%; requires multiple recrystallizations to achieve >99% ee.
Synthesis Workflow Diagram
Caption: Figure 1. Asymmetric synthesis pathway using Ellman's auxiliary to establish the (3R) stereocenter.
Analytical Characterization
Validating the identity and purity of this intermediate requires specific attention to the fluorine splitting patterns in NMR and chiral separation in HPLC.
Nuclear Magnetic Resonance (NMR)[3]
-
¹H NMR (DMSO-d₆):
-
The C3-H proton typically appears as a multiplet around 4.5–5.0 ppm.
-
Coupling: Expect complex splitting due to coupling with C2-protons and long-range coupling with F4 (³J_H-F).
-
-
¹⁹F NMR:
-
Two distinct signals for F4 and F7. The F4 signal will likely show a doublet or multiplet due to proximity to the amine center.
-
Chiral HPLC Method
To determine Enantiomeric Excess (ee):
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expectation: The (3R) enantiomer typically elutes distinct from the (3S), though elution order must be confirmed with a racemic standard.
Biological & Pharmacological Relevance[2][3][6][7][8][9]
This molecule serves as a "privileged scaffold" in medicinal chemistry, particularly for:
-
Kinase Inhibitors: The dihydrobenzofuran amine mimics the adenosine motif of ATP, allowing it to bind into the hinge region of kinases (e.g., JAK, MEK, or PI3K). The fluorine atoms can fill small hydrophobic pockets and modulate the electronic profile of the hinge-binding amine.
-
GPCR Ligands: Used in the design of serotonin (5-HT) and dopamine receptor modulators. The rigid bicyclic system reduces the entropic penalty of binding compared to flexible phenethylamine analogs.
-
Metabolic Stability: The 4,7-difluoro substitution blocks the most reactive sites on the aromatic ring, preventing rapid hydroxylation by CYP450 enzymes and extending the half-life (
) of the final drug candidate.
Pharmacophore Logic Diagram
Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the scaffold to biological targets.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Stability: Stable under normal laboratory conditions but sensitive to oxidation over prolonged exposure to air.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Use in a fume hood.
References
-
Fluorochem. (2025). (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine Product Specifications. Fluorochem Ltd. Link
-
Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. Link
-
ChemScene. (2024). Product Analysis: (R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine. ChemScene LLC. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
